N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C20H13ClN2O3 It is known for its unique structure, which combines a naphthofuran moiety with a chlorobenzoyl group and a carbohydrazide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with naphtho[2,1-b]furan-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carbohydrazide: Lacks the chlorobenzoyl group, which may result in different chemical and biological properties.
3-chlorobenzoyl derivatives: Compounds with similar chlorobenzoyl groups but different core structures.
Uniqueness
N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combination of a naphthofuran core with a chlorobenzoyl group and a carbohydrazide functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)benzo[e][1]benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-14-6-3-5-13(10-14)19(24)22-23-20(25)18-11-16-15-7-2-1-4-12(15)8-9-17(16)26-18/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLXMQCNFZUXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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